N-[(3-chlorophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,3-triazole hybrids, involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This process involves N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazole compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .Scientific Research Applications
Synthesis and Characterization
Triazole derivatives are synthesized through multi-step chemical processes, often starting from simple materials like chlorobenzenamine. These processes involve reactions under specific conditions to achieve high yields and purity. For example, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide demonstrates a typical procedure involving reaction temperature control and the use of reagents in precise ratios (Kan, 2015).
Antimicrobial Activities
Some triazole derivatives exhibit antimicrobial properties, making them potential candidates for developing new antimicrobial agents. Research on compounds like 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives indicates that these molecules can possess good to moderate activities against various microorganisms, underscoring the therapeutic potential of triazole compounds in addressing microbial infections (Bektaş et al., 2007).
Biological Activity Screening
Novel triazole compounds are regularly screened for a range of biological activities, including their action against specific pathogens, enzymes, or in disease models. For instance, the study on primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as antimicrobial agents emphasizes the potential of such molecules in addressing bacterial and fungal infections, with some compounds showing selective action and significant efficacy at low concentrations (Pokhodylo et al., 2021).
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-5-(4-ethylanilino)triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c1-2-12-6-8-15(9-7-12)21-17-16(22-24-23-17)18(25)20-11-13-4-3-5-14(19)10-13/h3-10,16-17,21-24H,2,11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENMSZWHYJFDAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)NCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide |
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